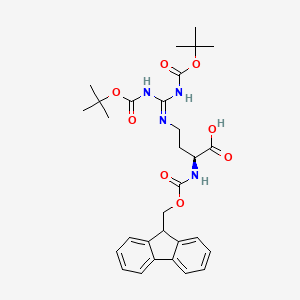

Fmoc-norArg(Boc)2-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-norArg(Boc)2-OH: is a derivative of the amino acid arginine, modified with fluorenylmethyloxycarbonyl (Fmoc) and bis-tert-butoxycarbonyl (Boc) protecting groups. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection .

準備方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-norArg(Boc)2-OH typically involves large-scale SPPS techniques, where the compound is synthesized on a resin and then cleaved off after the desired sequence is assembled .

化学反応の分析

Types of Reactions:

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like PyBOP or TBTU.

Common Reagents and Conditions:

Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).

Boc Deprotection: 95% TFA in dichloromethane (DCM).

Major Products Formed:

Fmoc Deprotection: The major product is the free amine of L-norarginine.

Boc Deprotection: The major product is the free guanidine group of L-norarginine.

科学的研究の応用

Peptide Synthesis

Fmoc-norArg(Boc)2-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group is favored due to its stability and ease of removal under basic conditions, which is essential for synthesizing complex peptides. Studies have shown that this compound can enhance the efficiency of coupling reactions when incorporated into peptide chains.

Stability and Coupling Efficiency

Research indicates that this compound exhibits a moderate degradation profile in solution, maintaining stability for up to one week in solvents like DMF (dimethylformamide) and NBP (n-butylpyridine) . This stability allows for its use in automated peptide synthesizers, making it suitable for industrial applications. However, it is noted that the compound can lead to side reactions, such as δ-lactam formation, which may affect coupling efficiency .

Drug Delivery Systems

This compound has been investigated as a core component in liposomal delivery systems for small interfering RNA (siRNA). Its unique structure allows for enhanced cellular uptake and improved therapeutic efficacy. In particular, formulations utilizing norarginine have demonstrated significant potency in reducing ApoB mRNA levels in vitro and in vivo, indicating its potential as a delivery vehicle for gene therapies .

In Vivo Efficacy

In studies involving BALB/c mice, liposomes containing C18:1-norArg-C16 demonstrated a ~60% reduction in ApoB mRNA post-administration of siRNA. This reduction was accompanied by a substantial decrease in serum cholesterol levels, showcasing the effectiveness of norarginine-based formulations in achieving desired biological outcomes .

Biochemical Research

The applications of this compound extend into biochemical research where it aids in the synthesis of various bioactive peptides and analogs. For instance, modifications involving this compound have led to the development of potent agonists for growth hormone release . These compounds exhibit enhanced endocrine activities and are being explored for their therapeutic potential in metabolic disorders.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Peptide Therapeutics

In a study aimed at developing growth hormone-releasing hormone (GHRH) analogs, researchers utilized this compound to synthesize compounds with significantly improved potencies compared to traditional analogs. The resulting peptides showed promise for treating conditions such as obesity and growth deficiencies . -

Case Study 2: Gene Silencing

The formulation of siRNA-loaded liposomes featuring this compound demonstrated effective gene silencing capabilities both in vitro and in vivo. The results indicated not only successful delivery but also sustained activity over time, making it a candidate for chronic disease treatments .

作用機序

Mechanism: The Fmoc and Boc groups protect the reactive amine and guanidine groups of L-norarginine during peptide synthesis. The Fmoc group is removed by a base, revealing the free amine, which can then participate in further coupling reactions. The Boc groups are removed by an acid, revealing the free guanidine group .

Molecular Targets and Pathways: The free amine and guanidine groups of L-norarginine can interact with various molecular targets, including enzymes and receptors, affecting their activity and function .

類似化合物との比較

Fmoc-Arg(Boc)2-OH: Similar to Fmoc-norArg(Boc)2-OH but with a different side chain structure.

Fmoc-Orn(Boc)-OH: Another similar compound with an ornithine backbone instead of arginine.

Uniqueness: this compound is unique due to its specific protecting groups and the presence of the norarginine backbone, which provides distinct chemical properties and reactivity compared to other similar compounds .

生物活性

Fmoc-norArg(Boc)2-OH is a derivative of arginine that plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and two tert-butyloxycarbonyl (Boc) groups, allows for enhanced stability and reactivity in various biological applications. This article explores the biological activity of this compound, including its stability, coupling efficiency, and potential applications in peptide synthesis.

- Chemical Name : (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-4-guanidino-butyric acid

- Molecular Formula : C30H38N4O8

- Molecular Weight : 582.645 g/mol

- CAS Number : 206183-06-4

Stability in Solution

The stability of this compound has been investigated in various solvents. A study demonstrated that this compound gradually degrades over time, particularly in dimethylformamide (DMF) and N,N-dimethylbenzamide (NBP). The degradation leads to the formation of mono-protected derivatives, which can affect the efficiency of peptide synthesis.

Stability Data

The following table summarizes the stability of this compound over time:

| Time (h/d) | Concentration (%) in DMF | Concentration (%) in NBP |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 88.6 | 88.4 |

| 24 | 86.9 | 85.8 |

| 48 | 85.0 | 83.5 |

| 10 | 77.6 | 71.8 |

| 15 | 65.1 | 62.0 |

| 20 | 58.5 | 52.2 |

| 30 | 51.2 | 37.7 |

This data indicates that this compound maintains a relatively stable concentration for up to ten days but shows significant degradation thereafter, particularly in NBP.

Coupling Efficiency

The coupling efficiency of this compound is crucial for its application in peptide synthesis. Research indicates that while this compound exhibits good coupling characteristics, it is less efficient compared to other analogs like Fmoc-Arg(NO2)-OH due to its tendency to form side products such as δ-lactams.

Coupling Efficiency Comparison

A comparative analysis of coupling efficiencies among different arginine derivatives is presented below:

| Compound | Coupling Efficiency (%) |

|---|---|

| This compound | ~28 |

| Fmoc-Arg(NO2)-OH | >99 |

| Fmoc-Arg(Pbf)-OH | >99 |

The lower efficiency of this compound can be attributed to rapid δ-lactam formation during the coupling process, which competes with the desired peptide bond formation.

Applications in Peptide Synthesis

This compound is primarily utilized in SPPS due to its favorable properties for synthesizing peptides containing cationic amino acids like arginine. Its bulky Boc groups provide steric hindrance that can influence the folding and stability of synthesized peptides.

Case Studies

- Peptide Synthesis : In a study examining the synthesis of antimicrobial peptides, researchers utilized this compound as a building block to enhance solubility and biological activity against bacterial strains.

- Bioconjugation : Another research effort explored the use of this compound in bioconjugation strategies to attach peptides to various biomolecules, thereby improving targeting efficacy in drug delivery systems.

特性

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。